The Discovery of B-type Natriuretic Peptide: A Technical Guide
The Discovery of B-type Natriuretic Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of B-type natriuretic peptide (BNP) marked a pivotal moment in cardiovascular research, unveiling a key component of the body's intrinsic mechanisms for regulating cardiovascular homeostasis. Initially identified in the brain, this peptide hormone was later found to be primarily synthesized and secreted by the cardiac ventricles in response to myocardial stress and volume overload. Its potent natriuretic, diuretic, and vasodilatory properties quickly established it as a critical player in the counterbalance of the renin-angiotensin-aldosterone system. This technical guide provides an in-depth history of the discovery of BNP, detailing the seminal experiments, the methodologies employed, and the elucidation of its signaling pathway, tailored for researchers, scientists, and professionals in drug development.
The Initial Discovery: From Brain to Heart
The journey to understanding BNP began in 1988 when a team of Japanese researchers, led by Tetsuji Sudoh, Hisayuki Matsuo, and Kenji Kangawa, reported the discovery of a new natriuretic peptide in porcine brain extracts.[1] This novel peptide, which they named "brain natriuretic peptide," exhibited significant amino acid sequence homology to the already known atrial natriuretic peptide (ANP).[1]
Subsequent investigations by the same group and others soon revealed a surprising twist: the concentration of immunoreactive BNP was significantly higher in the porcine heart, particularly the atrium, than in the brain.[2][3] Further studies confirmed that the primary source of circulating BNP is the ventricular myocardium, which releases the peptide in response to stretching of the heart muscle cells. This led to the adoption of the more accurate term "B-type natriuretic peptide" to reflect its cardiac origin, while retaining the well-established acronym BNP.
Quantitative Data Summary
The initial characterization of porcine BNP and its related forms provided crucial quantitative data that laid the foundation for future research. The following table summarizes key findings from the early publications.
| Parameter | Value | Species | Source (Reference) |
| Molecular Weight (BNP-26) | 2869.3 Da | Porcine | Sudoh et al. (1988) |
| Amino Acid Sequence (BNP-32) | Ser-Pro-Lys-Thr-Met-Arg-Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr | Porcine | Sudoh et al. (1988)[4] |
| High Molecular Weight Form (γ-BNP) | ~12,000 Da | Porcine | Minamino et al. (1988)[2] |
| Concentration in Porcine Atrium (ir-BNP) | 148.7 ± 23.3 ng/g | Porcine | Saito et al. (1989)[3] |
| Concentration in Porcine Plasma (ir-BNP) | 4.2 ± 1.3 pg/mL | Porcine | Saito et al. (1989)[3] |
| Basal Secretory Rate from Porcine Heart | 3.18 ± 0.76 ng/min | Porcine | Saito et al. (1989)[3] |
| Receptor Binding Affinity (BNP-26 to rat kidney membranes) | KD = 372 pM (glomeruli); KD = 33 pM (high-affinity, inner medulla); KD = 30 nM (low-affinity, inner medulla) | Porcine BNP-26, Rat tissue | [5] |
Experimental Protocols
The discovery and initial characterization of BNP relied on a combination of classic biochemical techniques for peptide purification and analysis. The following protocols are based on the methodologies described in the seminal papers from the late 1980s.
Peptide Extraction and Purification
The initial isolation of BNP from porcine brain and heart involved a multi-step purification process designed to enrich for the peptide of interest while removing contaminating proteins.
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Tissue Homogenization: Porcine brains or atria were boiled in water to inactivate endogenous proteases and then homogenized in an acidic solution (e.g., 1 M acetic acid) to extract the peptides.
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Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris, and the supernatant containing the peptide extract was collected.
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Adsorption Chromatography: The extract was passed through a column containing a resin that adsorbs peptides (e.g., Sep-Pak C18 cartridges). After washing, the peptides were eluted with an organic solvent such as acetonitrile.
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Gel Filtration Chromatography: The partially purified peptide mixture was then separated by size using gel filtration chromatography. This step was crucial for separating the high molecular weight precursor forms from the smaller, active BNP.
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Immunoaffinity Chromatography: To achieve high purity, an immunoaffinity column was prepared by coupling anti-BNP antibodies to a solid support. The peptide mixture was passed through this column, allowing for the specific capture of BNP. After washing away non-specifically bound proteins, the purified BNP was eluted by changing the pH or ionic strength of the buffer.[4]
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involved one or more rounds of RP-HPLC. This technique separates peptides based on their hydrophobicity, yielding a highly purified preparation of BNP. A common mobile phase system consisted of a gradient of acetonitrile in water, both containing a small amount of trifluoroacetic acid (TFA) to improve peak resolution.[6]
Radioimmunoassay (RIA) for BNP Detection
A highly sensitive and specific radioimmunoassay was developed to quantify the concentration of BNP in tissue extracts and plasma.[7]
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Antibody Production: Antibodies against synthetic porcine BNP were raised in rabbits. The peptide was often conjugated to a larger carrier protein to enhance its immunogenicity.
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Radiolabeling: Synthetic BNP was radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as a tracer in the assay.
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Competitive Binding: The assay is based on the principle of competitive binding. A known amount of radiolabeled BNP and a standard or unknown sample containing unlabeled BNP are incubated with a limited amount of anti-BNP antibody. The unlabeled BNP in the sample competes with the radiolabeled BNP for binding to the antibody.
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Separation and Detection: After incubation, the antibody-bound BNP is separated from the free BNP (e.g., by precipitation with a second antibody). The amount of radioactivity in the bound fraction is then measured using a gamma counter.
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Standard Curve: A standard curve is generated by plotting the percentage of bound radioactivity against known concentrations of unlabeled BNP. The concentration of BNP in unknown samples is then determined by interpolating their corresponding percentage of bound radioactivity on the standard curve.
Amino Acid Sequencing
The primary structure of the purified BNP was determined using automated Edman degradation. This method sequentially removes and identifies one amino acid at a time from the N-terminus of the peptide.
Signaling Pathway of B-type Natriuretic Peptide
BNP exerts its physiological effects by binding to specific receptors on the surface of target cells, primarily the natriuretic peptide receptor-A (NPR-A). This binding initiates an intracellular signaling cascade that ultimately leads to the observed cardiovascular effects.
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Receptor Binding: BNP binds to the extracellular domain of NPR-A, a transmembrane receptor with intrinsic guanylyl cyclase activity.
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Guanylyl Cyclase Activation: Ligand binding induces a conformational change in NPR-A, activating its intracellular guanylyl cyclase domain.
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cGMP Production: The activated guanylyl cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
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Downstream Effectors: cGMP acts as a second messenger and activates several downstream targets, most notably cGMP-dependent protein kinase (PKG).
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Physiological Response: PKG, in turn, phosphorylates various intracellular proteins, leading to a cascade of events that result in vasodilation, natriuresis, and diuresis. The signaling is terminated by the degradation of cGMP by phosphodiesterases (PDEs).
Visualizations
Experimental Workflow for BNP Isolation
Caption: Workflow for the isolation and purification of BNP.
BNP Signaling Pathway in a Cardiomyocyte
Caption: BNP signaling cascade in a target cell.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The presence of brain natriuretic peptide of 12,000 daltons in porcine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain natriuretic peptide is a novel cardiac hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain natriuretic peptide-32: N-terminal six amino acid extended form of brain natriuretic peptide identified in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific [125I]brain natriuretic peptide-26 binding sites in rat and pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay for brain natriuretic peptide (BNP) detection of BNP in canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
